molecular formula C6H8O5S B113404 5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid CAS No. 440105-45-3

5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid

Cat. No.: B113404
CAS No.: 440105-45-3
M. Wt: 192.19 g/mol
InChI Key: WRUGSNIJLUOGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid typically involves the reaction of 1,3-oxathiolane-2-carboxylic acid with acetic anhydride in the presence of a catalyst . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxathiolane derivatives.

Scientific Research Applications

5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid involves its conversion to active metabolites that inhibit viral replication. In the case of lamivudine synthesis, the compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of HIV and hepatitis B viruses.

Comparison with Similar Compounds

5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid can be compared with other similar compounds, such as:

    1,3-Oxathiolane-2-carboxylic acid: Lacks the acetoxy group and has different reactivity and applications.

    5-Hydroxy-1,3-oxathiolane-2-carboxylic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different chemical properties and uses.

    5-Methyl-1,3-oxathiolane-2-carboxylic acid:

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of antiviral drugs like lamivudine.

Properties

IUPAC Name

5-acetyloxy-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUGSNIJLUOGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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